Cas no 1699-61-2 (3,4-Dibenzyloxyphenylacetic Acid)

3,4-Dibenzyloxyphenylacetic Acid is a synthetic intermediate commonly utilized in organic synthesis and pharmaceutical research. Its key structural features include benzyl-protected hydroxyl groups on the phenyl ring, which enhance stability and facilitate selective deprotection in multistep reactions. This compound is particularly valuable in the synthesis of bioactive molecules, such as polyphenolic derivatives and drug precursors, due to its reactivity at the acetic acid moiety. The benzyl ether groups offer protection against unwanted side reactions, making it a reliable building block for complex molecular architectures. Its consistent purity and well-characterized properties ensure reproducibility in research and industrial applications.
3,4-Dibenzyloxyphenylacetic Acid structure
1699-61-2 structure
Product Name:3,4-Dibenzyloxyphenylacetic Acid
CAS No:1699-61-2
MF:C22H20O4
MW:348.391806602478
CID:1086130
Update Time:2025-11-06

3,4-Dibenzyloxyphenylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Bis(benzyloxy)phenyl)acetic acid
    • 3,4-Dibenzyloxyphenylacetic Acid
    • (3,4-Bis-benzyloxy-phenyl)-essigsaeure
    • <3,4-bis(benzyloxy)phenyl>acetic acid
    • 3,4-Benzyloxyphenylacetic acid
    • 3,4-dibenzyloxy-phenylacetic acid
    • Inchi: 1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24)
    • InChI Key: KVAFNOAGIQWNSJ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=C(CC(=O)O)C=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 348.13600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8

Experimental Properties

  • PSA: 55.76000
  • LogP: 4.47170

3,4-Dibenzyloxyphenylacetic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,4-Dibenzyloxyphenylacetic Acid Pricemore >>

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3,4-Dibenzyloxyphenylacetic Acid Production Method

Additional information on 3,4-Dibenzyloxyphenylacetic Acid

3,4-Dibenzyloxyphenylacetic Acid: A Comprehensive Overview

3,4-Dibenzyloxyphenylacetic Acid, also known by its CAS number CAS No. 1699-61-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. In recent years, advancements in synthetic methodologies and bioactivity studies have shed light on its promising properties, making it a focal point for researchers worldwide.

The molecular structure of 3,4-Dibenzyloxyphenylacetic Acid comprises a phenyl ring substituted with two benzyl groups at the 3 and 4 positions, along with an acetic acid moiety attached to the phenyl group. This arrangement imparts the compound with distinct chemical properties, including enhanced stability and bioavailability. The presence of the benzyl groups contributes to its lipophilic nature, which is advantageous for crossing biological membranes, a critical factor in drug delivery systems.

Recent studies have explored the synthesis of CAS No. 1699-61-2 through various routes, including Suzuki coupling reactions and Stille cross-coupling methods. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for pharmacological evaluations. For instance, researchers have reported a novel approach utilizing palladium catalysts to achieve high stereoselectivity during the synthesis process.

The pharmacological activity of 3,4-Dibenzyloxyphenylacetic Acid has been extensively investigated in preclinical models. It has demonstrated potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Recent findings indicate that the compound inhibits key inflammatory pathways, including COX-2 and NF-kB, which are central to inflammatory responses.

In addition to its anti-inflammatory effects, CAS No. 1699-61-2 has shown promise in modulating cellular signaling pathways associated with cancer progression. Studies conducted on human cancer cell lines reveal that this compound induces apoptosis by activating caspase-3 and caspase-9 pathways while inhibiting cell proliferation through the downregulation of cyclin D1 expression.

The application of 3,4-Dibenzyloxyphenylacetic Acid extends beyond therapeutic research into areas such as material science and analytical chemistry. Its structural versatility allows for its use as a building block in synthesizing more complex molecules with diverse functionalities. For example, researchers have employed this compound as an intermediate in constructing advanced materials for drug delivery systems.

In terms of safety profile, recent toxicological studies indicate that CAS No. 1699-61-2 exhibits low toxicity at therapeutic doses in animal models. However, further investigations are required to fully understand its long-term effects and potential for off-target interactions.

The future prospects for 3,4-Dibenzyloxyphenylacetic Acid are promising, with ongoing research focusing on optimizing its pharmacokinetics and exploring its combination therapies with other drugs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.

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